molecular formula C13H18N2O2 B14836495 5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide

5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide

Cat. No.: B14836495
M. Wt: 234.29 g/mol
InChI Key: DUQQWBXLLZKYCJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and ethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This, in turn, affects various biochemical processes, including DNA repair and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-ethyl-N,N-dimethylnicotinamide is unique due to its specific structural features, such as the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethyl-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-4-11-12(17-10-5-6-10)7-9(8-14-11)13(16)15(2)3/h7-8,10H,4-6H2,1-3H3

InChI Key

DUQQWBXLLZKYCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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